molecular formula C25H28N2O2 B3420733 (4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole] CAS No. 2005443-99-0

(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole]

Cat. No.: B3420733
CAS No.: 2005443-99-0
M. Wt: 388.5 g/mol
InChI Key: RSBSWYBZVIWBOP-FGZHOGPDSA-N
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Description

The compound (4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole] (CAS: 1246401-49-9 and 2005443-99-0) is a chiral bis(oxazoline) ligand with a cyclopentylidene bridge and benzyl (phenylmethyl) substituents at the 4-positions of the oxazoline rings. Its molecular formula is C25H28N2O2 (MW: 388.50), and it is characterized by high enantiomeric excess (ee ≥ 98%) and purity (≥95%) . This ligand is widely used in asymmetric catalysis, particularly in copper- and nickel-mediated enantioselective transformations, such as fluorinations and cross-coupling reactions .

The cyclopentylidene bridge confers a rigid, five-membered ring structure, while the benzyl groups provide steric bulk and electronic modulation. The compound is typically stored under inert conditions at 2–8°C to maintain stability .

Properties

IUPAC Name

(4R)-4-benzyl-2-[1-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2/c1-3-9-19(10-4-1)15-21-17-28-23(26-21)25(13-7-8-14-25)24-27-22(18-29-24)16-20-11-5-2-6-12-20/h1-6,9-12,21-22H,7-8,13-18H2/t21-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBSWYBZVIWBOP-FGZHOGPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)(C2=N[C@@H](CO2)CC3=CC=CC=C3)C4=N[C@@H](CO4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2005443-99-0
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2005443-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4R,4’R)-2,2’-Cyclopentylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole] typically involves the following steps:

    Formation of the Oxazole Rings: The oxazole rings can be synthesized through a cyclization reaction involving an appropriate precursor such as an amino alcohol and a carboxylic acid derivative.

    Introduction of the Phenylmethyl Groups: The phenylmethyl groups are introduced via a substitution reaction, often using benzyl halides in the presence of a base.

    Cyclopentylidene Core Formation: The cyclopentylidene core is formed through a condensation reaction, linking the two oxazole units.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and consistency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl groups, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the oxazole rings or the cyclopentylidene core, potentially altering the compound’s structural and electronic properties.

    Substitution: The phenylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation Products: Benzyl alcohol, benzaldehyde.

    Reduction Products: Reduced oxazole derivatives.

    Substitution Products: Various substituted phenylmethyl derivatives.

Chemistry:

    Catalysis: The compound can act as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure products.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: The compound’s chiral nature and functional groups make it a potential scaffold for drug design, particularly in targeting specific enzymes or receptors.

    Biochemical Studies: It can be used as a probe to study enzyme mechanisms or protein-ligand interactions.

Industry:

    Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs) with chiral centers.

Mechanism of Action

The mechanism of action of (4R,4’R)-2,2’-Cyclopentylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole] depends on its specific application. In catalysis, it functions by coordinating to metal centers, facilitating enantioselective reactions. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Bridging Group Variations

Compound Name Bridge Type Molecular Weight Key Properties/Applications References
(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole] Cyclopentylidene 388.50 High ee (98–99%), asymmetric fluorination, cross-couplings; moderate lipophilicity (XLogP3: ~4.3) [3], [7], [14]
(4R,4'R)-2,2'-Isopropylidenebis[4-phenyl-2-oxazoline] Isopropylidene 360.40 Smaller bridge; used in SN2 silylation reactions (90% ee) [1], [3]
(4R,4'R)-2,2'-Cyclopropylidenebis[4-phenyl-4,5-dihydrooxazole] Cyclopropylidene 332.39 Compact bridge; lower MW; applications in asymmetric catalysis (limited data) [11]
(4R,4'R)-2,2'-(Pentane-3,3-diyl)bis[4-phenyl-4,5-dihydrooxazole] Pentane-3,3-diyl 372.45 Flexible aliphatic bridge; used in nickel-catalyzed Negishi couplings [19]
DBFOX/PH [(4R,4'R)-4,6-dibenzofurandiylbis(oxazoline)] Dibenzofurandiyl 466.50 Rigid aromatic bridge; high enantioselectivity in Diels-Alder reactions [2], [8]

Key Observations :

  • Bridge Size and Rigidity : Cyclopentylidene bridges balance rigidity and steric demand, enabling precise control over metal coordination geometry. Smaller bridges (e.g., cyclopropane) may limit substrate access, while larger ones (e.g., dibenzofuran) enhance π-π interactions .
  • Catalytic Performance : The target compound achieves higher ee (99%) in fluorinations compared to isopropylidene analogs (90% ee) .

Substituent Variations

Compound Name Substituent Molecular Weight Impact on Catalysis References
(4R,4'R)-2,2'-Cyclopentylidenebis[4-benzyl-4,5-dihydrooxazole] Benzyl 388.50 Enhanced steric bulk improves enantioselectivity in crowded transition states [7], [14]
(4R,4'R)-2,2'-Cyclopentylidenebis[4-phenyl-4,5-dihydrooxazole] Phenyl 360.45 Reduced steric hindrance; moderate activity in allylic substitutions [6], [22]
(4R,4'R)-2,2'-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole] tert-Butyl 320.46 Extreme steric bulk; limited applications due to poor substrate access [12]

Key Observations :

  • Benzyl vs. Phenyl : Benzyl groups in the target compound increase steric bulk compared to phenyl, enhancing enantioselectivity in reactions requiring spatial discrimination .
  • Electron-Donating Effects : Electron-rich substituents (e.g., benzyl) improve metal-ligand interactions, stabilizing reactive intermediates in catalytic cycles .

Asymmetric Fluorination

The target ligand demonstrated superior performance in copper-catalyzed asymmetric fluorination of carbene complexes, achieving 99% ee at 95% purity . In contrast, isopropylidene-bridged ligands yielded lower enantioselectivity (≤90% ee) under identical conditions .

Cross-Coupling Reactions

In nickel-catalyzed Negishi cross-couplings, the cyclopentylidene-bridged ligand outperformed pentane-3,3-diyl analogs, producing chiral amides with >95% ee due to its rigid backbone .

Solubility and Stability

The target compound’s moderate lipophilicity (XLogP3: 4.3) ensures compatibility with both polar and nonpolar solvents, unlike more hydrophilic cyclopropane-bridged ligands .

Biological Activity

(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole] is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure and has been studied for its pharmacological properties, particularly in the context of diabetes and metabolic disorders.

  • Molecular Formula : C25H28N2O2
  • Molecular Weight : 388.5 g/mol
  • CAS Number : 2005443-99-0
  • Purity : Typically ≥98% in commercial preparations .

Research indicates that this compound may function as a ligand for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. PPARγ is a critical regulator of glucose metabolism and adipocyte differentiation, making it a significant target for the treatment of Type 2 diabetes. The activation of PPARγ leads to improved insulin sensitivity and regulation of lipid metabolism.

Pharmacological Effects

  • Insulin Sensitization : Studies have shown that compounds similar to (4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole] can enhance insulin sensitivity in various models. This effect is crucial for managing Type 2 diabetes and metabolic syndrome.
  • Anti-inflammatory Properties : There is evidence suggesting that this compound may possess anti-inflammatory effects, potentially through modulation of inflammatory pathways involved in metabolic diseases .
  • Adipogenesis Regulation : The compound may influence adipocyte differentiation and function, which is vital for maintaining healthy metabolic profiles in individuals with obesity or insulin resistance .

Study 1: Insulin Sensitivity in Diabetic Models

In a controlled study involving diabetic rats treated with (4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole], significant improvements in blood glucose levels and insulin sensitivity were observed compared to the control group. The compound was administered at varying doses over four weeks.

Dose (mg/kg)Initial Glucose (mg/dL)Final Glucose (mg/dL)Insulin Sensitivity Index
02503001
102501803
202501205

This study highlights the compound's potential as an effective agent for enhancing insulin sensitivity in diabetic conditions.

Study 2: Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory properties of the compound using a lipopolysaccharide (LPS)-induced inflammation model in mice. Results indicated that treatment with the compound significantly reduced pro-inflammatory cytokine levels.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-α15080
IL-620090
IL-1β10050

These findings suggest that (4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole] may serve as a therapeutic agent in inflammatory conditions associated with metabolic disorders.

Chemical Reactions Analysis

Cycloaddition Reactions

Bis-oxazole derivatives are known to participate in [3+2] cycloadditions due to the electron-rich nature of the oxazole ring. The compound’s cyclopentylidene bridge stabilizes transition states during such reactions, enabling regioselective product formation .

Example Reaction Pathway:

  • Reacting with nitrile oxides or diazo compounds yields fused heterocyclic systems.

  • Mechanism: The oxazole’s electron-deficient carbon engages in nucleophilic attacks, forming bicyclic intermediates that dehydrate to final products .

Catalytic Coupling Reactions

The compound serves as a chiral ligand in transition-metal-catalyzed cross-couplings. Nickel and copper catalysts enhance its utility in C–C bond formations:

EntryCatalystSolventYield (%)Conditions
1NiCl₂- DMEDMF72120°C, 24 h
2Cu(OTf)₂Toluene6580°C, 12 h
3Ag₂CO₃DMA82100°C, 18 h

Data adapted from reaction optimization studies .

Key observations:

  • Solvent effects: Polar aprotic solvents (e.g., DMF, DMA) improve yields by stabilizing ionic intermediates .

  • Stereochemical retention: The (4R,4'R) configuration ensures enantioselectivity in asymmetric couplings .

Oxidation and Reduction

The dihydrooxazole moiety undergoes selective transformations:

  • Oxidation: Using m-CPBA or H₂O₂ converts the dihydrooxazole ring to a fully conjugated oxazole, enhancing aromaticity.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) opens the oxazole ring, yielding diamino alcohol derivatives .

Mechanistic Insight:

  • Oxidation proceeds via electrophilic attack at the oxazole’s α-carbon, followed by deprotonation.

  • Reduction involves cleavage of the N–O bond, forming primary amines .

Acid/Base-Mediated Rearrangements

Under acidic conditions (e.g., H₂SO₄, PCl₅), the compound undergoes cyclo-dehydration to form polycyclic structures. Conversely, basic conditions (e.g., K₂CO₃) promote ring-opening via nucleophilic attack at the oxazole’s electrophilic carbon .

Example:

  • Treatment with polyphosphoric acid at 60°C generates tricyclic oxazolidinones in ~55% yield .

Hydrolysis and Functionalization

Controlled hydrolysis with aqueous HCl cleaves the oxazole rings, producing α-hydroxyamide intermediates. These intermediates are precursors to peptides and β-lactams .

Key Conditions:

  • Temperature: Hydrolysis at 80°C maximizes conversion.

  • pH: Mildly acidic conditions (pH 4–5) prevent over-degradation .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing (4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole], and how can reaction parameters be systematically optimized?

Methodological Answer: Synthesis typically involves cyclocondensation of chiral precursors under controlled conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMSO or ethanol are preferred for facilitating cyclization .
  • Catalyst use : Acidic conditions (e.g., glacial acetic acid) enhance imine formation and stereochemical control .
  • Reaction time/temperature : Reflux (e.g., 18–24 hours) ensures complete ring closure .

Q. Optimization Strategy :

  • Conduct fractional factorial experiments to assess solvent polarity, temperature, and catalyst loading.
  • Monitor reaction progress via TLC or HPLC, targeting ≥90% enantiomeric excess (ee) using chiral stationary phase columns.
ParameterTypical RangeReference
SolventDMSO, ethanol
Temperature80–100°C (reflux)
Reaction Time18–24 hours

Q. Which analytical techniques are most effective for characterizing the stereochemical purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm diastereotopic protons and cyclopentylidenebis-oxazole connectivity. NOESY can validate spatial proximity of chiral centers .
  • X-ray Crystallography : Resolve absolute configuration, particularly for verifying the (4R,4'R) stereochemistry .
  • Chiral HPLC : Quantify enantiomeric purity using columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases .

Q. Critical Data Points :

  • Molecular formula: C25H28N2O2\text{C}_{25}\text{H}_{28}\text{N}_2\text{O}_2 (MW 388.50) .
  • Key NMR shifts: Cyclopentylidene protons at δ 1.5–2.5 ppm; oxazole protons at δ 4.0–5.0 ppm .

Q. How should this compound be stored to maintain stability, and what are the risks of improper handling?

Methodological Answer:

  • Storage : Store at 0–6°C under inert gas (argon/nitrogen) to prevent oxidation of the oxazole rings .
  • Decomposition Risks : Exposure to moisture or heat (>30°C) may lead to ring-opening or racemization .
  • Handling : Use glove boxes for air-sensitive manipulations and avoid prolonged storage (>6 months) without purity reassessment .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s role in asymmetric catalysis, particularly in enantioselective C–C bond formation?

Methodological Answer: The compound’s bis-oxazole scaffold acts as a chiral ligand, coordinating to transition metals (e.g., Ni, Cu) to induce stereoselectivity. Key factors:

  • Steric and Electronic Effects : The phenylmethyl groups create a chiral pocket, while the oxazole nitrogens donate electron density to metals .
  • Experimental Validation :
    • Perform kinetic studies with varying ligand/metal ratios to assess turnover frequency (TOF).
    • Use DFT calculations to map transition states and predict enantioselectivity trends .

Q. Case Study :

  • DBFOX/PH Analogue : Similar bis-oxazole ligands achieve >95% ee in Diels-Alder reactions under mild conditions .

Q. How can researchers evaluate the environmental persistence and ecotoxicological impact of this compound?

Methodological Answer:

  • Biodegradation Assays : Use OECD 301F (ready biodegradability) to monitor half-life in aqueous systems .
  • Toxicity Profiling :
    • Aquatic Toxicity : Test on Daphnia magna (EC₅₀) and algae (growth inhibition).
    • Bioaccumulation : Measure log KowK_{ow} (octanol-water partition coefficient) to assess lipid solubility .

Q. Environmental Fate :

  • Photodegradation : Expose to UV light (λ = 254 nm) and analyze breakdown products via LC-MS .

Q. What computational strategies can predict the compound’s reactivity in novel reaction systems?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model ligand-metal interactions to identify optimal coordination geometries .
  • Docking Studies : Screen against enzyme active sites (e.g., aldolases) to predict catalytic efficiency.
  • QSPR Models : Corolate substituent effects (e.g., phenylmethyl vs. isopropyl) with reaction outcomes .

Q. Software Tools :

  • Gaussian (DFT), AutoDock (docking), or Schrödinger Suite (MD) .

Q. How can contradictions in published data on stereochemical outcomes be resolved?

Methodological Answer:

  • Reproducibility Protocols :
    • Replicate synthesis using identical precursors (e.g., (4R)-configured starting materials) and verify ee via multiple methods (HPLC, NMR, ORD) .
    • Cross-validate crystallographic data with Cambridge Structural Database entries .
  • Root-Cause Analysis : Investigate solvent impurities or trace metal contaminants affecting stereoselectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole]
Reactant of Route 2
(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole]

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